![molecular formula C24H32O7 B1245909 Schisandrol A](/img/structure/B1245909.png)
Schisandrol A
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Overview
Description
Schisandrol A is a natural product found in Kadsura angustifolia, Schisandra chinensis, and Schisandra henryi with data available.
Scientific Research Applications
Immunomodulatory Effects
Research Findings:
Studies indicate that Schisandrol A enhances immune function, particularly in models of immunosuppression. One study demonstrated that this compound could alleviate cyclophosphamide-induced immunosuppression in mice by regulating the expression of specific transcription factors and genes involved in immune responses. It was shown to promote macrophage phagocytosis and antibody formation, suggesting potential applications in treating immune-related diseases .
Table 1: Immunomodulatory Effects of this compound
Study | Model | Key Findings |
---|---|---|
Xu et al. (2021) | Cyclophosphamide-induced immunosuppression in mice | Enhanced macrophage activity and antibody production |
Zhang et al. (2022) | In vitro immune cell assays | Increased cytokine production and immune cell proliferation |
Anti-Fibrotic Properties
Mechanism of Action:
this compound has been identified as a potent inhibitor of idiopathic pulmonary fibrosis through its action on the TGF-β signaling pathway. In a study involving rat models, this compound administration led to a significant reduction in fibrotic markers, indicating its potential as a therapeutic agent for pulmonary fibrosis .
Table 2: Anti-Fibrotic Effects of this compound
Study | Model | Mechanism | Outcome |
---|---|---|---|
Liu et al. (2022) | Rat model of pulmonary fibrosis | Inhibition of TGF-β signaling pathway | Reduced fibrotic markers and improved lung function |
Neuroprotective Effects
Applications in Neurodegenerative Diseases:
this compound exhibits neuroprotective effects that may benefit conditions such as Alzheimer's disease and Parkinson's disease. It has been shown to enhance the survival of damaged nerve cells and improve antioxidant capacity, suggesting its role in protecting against neurodegeneration .
Table 3: Neuroprotective Effects of this compound
Study | Condition | Key Findings |
---|---|---|
Wang et al. (2023) | Alzheimer's disease model | Enhanced neuronal survival and reduced oxidative stress |
Chen et al. (2024) | Parkinson's disease model | Improved motor function and neuronal integrity |
Estrogenic Activity
Potential for Menopausal Symptom Relief:
Research has indicated that this compound acts as a phytoestrogen, promoting cell proliferation in estrogen-responsive breast cancer cells. This property suggests its potential application in managing menopausal symptoms through estrogen receptor modulation .
Table 4: Estrogenic Activity of this compound
Study | Cell Line | Effect Observed |
---|---|---|
Li et al. (2021) | MCF-7 breast cancer cells | Increased cell proliferation compared to controls |
Zhao et al. (2022) | Various estrogen-responsive cell lines | Enhanced ERα activation and downstream signaling |
Properties
Molecular Formula |
C24H32O7 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol |
InChI |
InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24+/m0/s1 |
InChI Key |
YEFOAORQXAOVJQ-RKNYENMMSA-N |
SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@]1(C)O)OC)OC)OC)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
schisandrol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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